molecular formula C31H32O3Sn B114207 Triphenyltin 3,5-diisopropylsalicylate CAS No. 143716-16-9

Triphenyltin 3,5-diisopropylsalicylate

Cat. No.: B114207
CAS No.: 143716-16-9
M. Wt: 571.3 g/mol
InChI Key: SZGSZYHIADMUDS-UHFFFAOYSA-M
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Description

Triphenyltin 3,5-diisopropylsalicylate is an organotin compound with the molecular formula C31H32O3Sn. It is a derivative of triphenyltin, where the tin atom is bonded to three phenyl groups and one 3,5-diisopropylsalicylate group. This compound is known for its applications in various fields, including agriculture, medicine, and materials science, due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyltin 3,5-diisopropylsalicylate typically involves the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

(C6H5)3SnOH+C13H18O3(C6H5)3SnO2C13H18+H2O(C_6H_5)_3SnOH + C_{13}H_{18}O_3 \rightarrow (C_6H_5)_3SnO_2C_{13}H_{18} + H_2O (C6​H5​)3​SnOH+C13​H18​O3​→(C6​H5​)3​SnO2​C13​H18​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Triphenyltin 3,5-diisopropylsalicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.

    Reduction: Reduction reactions can convert the compound to triphenyltin hydride.

    Substitution: The salicylate group can be substituted with other ligands, leading to the formation of different organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of halides or other nucleophiles.

Major Products Formed

    Oxidation: Triphenyltin oxide derivatives.

    Reduction: Triphenyltin hydride.

    Substitution: Various organotin compounds with different ligands.

Scientific Research Applications

Triphenyltin 3,5-diisopropylsalicylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyltin 3,5-diisopropylsalicylate involves its interaction with cellular proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It is known to affect the mitochondrial function, leading to the production of reactive oxygen species and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Triphenyltin hydroxide
  • Triphenyltin chloride
  • Triphenyltin acetate
  • Triphenyltin hydride

Uniqueness

Triphenyltin 3,5-diisopropylsalicylate is unique due to the presence of the 3,5-diisopropylsalicylate group, which imparts specific chemical and biological properties. This compound exhibits enhanced stability and bioactivity compared to other triphenyltin derivatives, making it a valuable compound for various applications .

Properties

CAS No.

143716-16-9

Molecular Formula

C31H32O3Sn

Molecular Weight

571.3 g/mol

IUPAC Name

2-carboxy-4,6-di(propan-2-yl)phenolate;triphenylstannanylium

InChI

InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1

InChI Key

SZGSZYHIADMUDS-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

TPT-DPS
triphenyltin 3,5-diisopropylsalicylate

Origin of Product

United States

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